4-chloro-N-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]benzenesulfonamide
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Overview
Description
4-chloro-N-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a chromenone moiety and a benzenesulfonamide group, which are linked through a methyleneamino bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]benzenesulfonamide typically involves the following steps:
Formation of the Chromenone Moiety: The chromenone moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Benzenesulfonamide Moiety: The benzenesulfonamide group is usually prepared by sulfonation of aniline derivatives followed by chlorination.
Coupling Reaction: The final step involves the coupling of the chromenone and benzenesulfonamide moieties through a methyleneamino bridge. This is typically achieved using a condensation reaction under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids and quinones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase IX.
Medicine: Investigated for its anticancer and antimicrobial properties. It has shown significant activity against various cancer cell lines and bacterial strains.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]benzenesulfonamide involves the inhibition of specific enzymes and pathways:
Molecular Targets: The compound targets carbonic anhydrase IX, an enzyme overexpressed in many solid tumors.
Pathways Involved: By inhibiting carbonic anhydrase IX, the compound disrupts the pH regulation in tumor cells, leading to apoptosis and reduced cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]benzenesulfonamide
- 4-chloro-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]benzenesulfonamide
Uniqueness
4-chloro-N-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]benzenesulfonamide is unique due to its dual functionality as both an anticancer and antimicrobial agent. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it a promising candidate for targeted
Properties
IUPAC Name |
4-chloro-N-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O4S/c17-11-1-4-13(5-2-11)25(22,23)20-19-8-10-9-24-15-6-3-12(18)7-14(15)16(10)21/h1-9,20H/b19-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDJIXQQXFQDSK-UFWORHAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N/N=C/C2=COC3=C(C2=O)C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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